Cas no 476295-01-9 (2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2-Bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide is a structurally complex organic compound featuring a benzothiazole core fused with a benzamide moiety. The presence of a bromo substituent enhances its reactivity, making it a valuable intermediate in synthetic chemistry, particularly for cross-coupling reactions. The ethoxy and methyl groups contribute to its solubility and stability, facilitating handling in organic transformations. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a scaffold for bioactive molecules. Its well-defined stereochemistry (2E configuration) ensures precise reactivity, supporting applications in targeted synthesis. Suitable for controlled functionalization under optimized conditions.
2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
476295-01-9 structure
Product Name:2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:476295-01-9
MF:C17H15BrN2O2S
MW:391.282202005386
CID:6088457
PubChem ID:4182683
Update Time:2025-10-30

2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • Benzamide, 2-bromo-N-(6-ethoxy-3-methyl-2(3H)-benzothiazolylidene)-
    • AKOS024576086
    • 2-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
    • 2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • F0375-0062
    • 476295-01-9
    • Oprea1_470232
    • Inchi: 1S/C17H15BrN2O2S/c1-3-22-11-8-9-14-15(10-11)23-17(20(14)2)19-16(21)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3
    • InChI Key: RPCPSTIARFKPRJ-UHFFFAOYSA-N
    • SMILES: C(N=C1N(C)C2=CC=C(OCC)C=C2S1)(=O)C1=CC=CC=C1Br

Computed Properties

  • Exact Mass: 390.00376g/mol
  • Monoisotopic Mass: 390.00376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.47±0.1 g/cm3(Predicted)
  • Boiling Point: 528.7±60.0 °C(Predicted)
  • pka: -0.58±0.20(Predicted)

2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0375-0062-2μmol
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0375-0062-5μmol
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0375-0062-10μmol
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0375-0062-20μmol
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0375-0062-1mg
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0375-0062-2mg
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0375-0062-3mg
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0375-0062-4mg
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0375-0062-5mg
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0375-0062-10mg
2-bromo-N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
476295-01-9 90%+
10mg
$79.0 2023-05-17

Additional information on 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

Compound CAS No. 476295-01-9: 2-Bromo-N-(2E)-6-Ethoxy-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidenebenzamide

The compound with CAS No. 476295-01-9, known as 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzothiazole ring system and a benzamide moiety. The presence of the bromine atom and ethoxy group introduces additional functional diversity, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the importance of benzothiazole derivatives in drug discovery and material science. The benzothiazole core of this compound has been shown to exhibit interesting photophysical properties, making it a candidate for applications in optoelectronic devices. Additionally, the benzamide group contributes to hydrogen bonding capabilities, which can enhance solubility and bioavailability in pharmaceutical formulations.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzothiazole derivative. Researchers have explored various methodologies to optimize the synthesis pathway, including the use of microwave-assisted reactions and catalytic systems. These advancements have not only improved the yield but also reduced the reaction time, making the compound more accessible for large-scale production.

In terms of applications, 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has shown promise in the field of medicinal chemistry. Its structure allows for potential interactions with biological targets such as enzymes and receptors. Preclinical studies suggest that this compound may possess anti-inflammatory and antioxidant properties, opening avenues for its use in treating conditions like neurodegenerative diseases and cardiovascular disorders.

Moreover, the ethoxy group in the molecule plays a crucial role in modulating its pharmacokinetic properties. Studies have demonstrated that this group enhances the compound's stability in biological systems, which is essential for its efficacy as a therapeutic agent. The methyl substitution further contributes to the molecule's hydrophobicity, which can influence its partition coefficients and tissue distribution.

Recent advancements in computational chemistry have enabled researchers to predict the molecular interactions of CAS No. 476295-01-9 with high accuracy. Molecular docking studies have revealed potential binding modes with key proteins involved in disease pathways. These insights are paving the way for rational drug design strategies tailored to optimize this compound's therapeutic profile.

In conclusion, CAS No. 476295-01-9, or 2-bromo-N-(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-Ylidenebenzamide, represents a versatile platform for exploring novel chemical entities with diverse applications. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover its full potential, this compound is poised to make significant contributions to fields ranging from materials science to personalized medicine.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd